molecular formula C11H14FN3O2 B1407301 N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine CAS No. 1549646-33-4

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Cat. No.: B1407301
CAS No.: 1549646-33-4
M. Wt: 239.25 g/mol
InChI Key: VAOSLHLDVLDGKN-UHFFFAOYSA-N
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Description

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a chemical compound with the molecular formula C11H14FN3O2 and a molecular weight of 239.25 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a piperidinylamino group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine typically involves the reaction of 6-fluoro-2-nitroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques.

Chemical Reactions Analysis

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as iron and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the nitro group allows it to participate in various chemical reactions, influencing its biological activity. The piperidinylamino group enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry research.

Comparison with Similar Compounds

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine can be compared with other similar compounds, such as:

    6-Fluoro-2-nitroaniline: Lacks the piperidinylamino group, making it less versatile in certain chemical reactions.

    2-(Piperidin-1-ylamino)nitrobenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Fluoro-2-(methylamino)nitrobenzene: Contains a methylamino group instead of a piperidinylamino group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-fluoro-2-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c12-9-5-4-6-10(11(9)15(16)17)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSLHLDVLDGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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